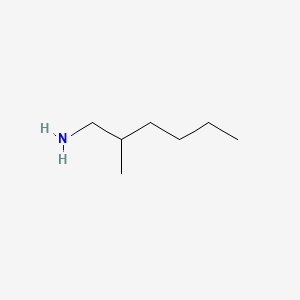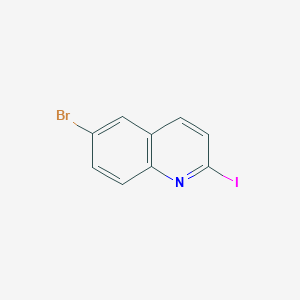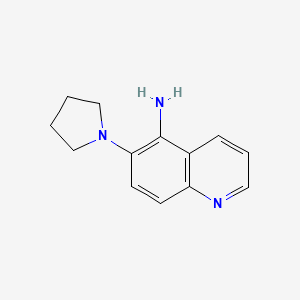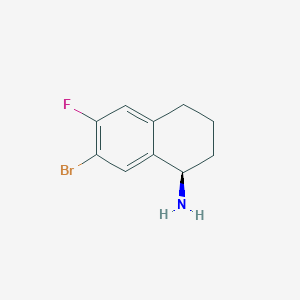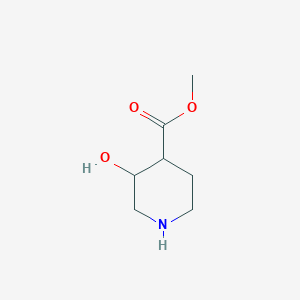
Methyl 3-hydroxypiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxypiperidine-4-carboxylate: is a piperidinecarboxylate ester that is the methyl ester of 3-hydroxypiperidine-4-carboxylic acid. This compound is a secondary alcohol and a metabolite, playing a significant role in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxypiperidine-4-carboxylate typically involves the esterification of 3-hydroxypiperidine-4-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-piperidine-4-carboxylate.
Reduction: Formation of 3-hydroxypiperidine-4-methanol.
Substitution: Formation of 3-halopiperidine-4-carboxylate.
Applications De Recherche Scientifique
Methyl 3-hydroxypiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with receptors or other cellular components .
Comparaison Avec Des Composés Similaires
- Methyl 4-hydroxypiperidine-3-carboxylate
- Piperidine-3-carboxylate
- Piperidine-4-carboxylate
Comparison: Methyl 3-hydroxypiperidine-4-carboxylate is unique due to its specific structural configuration, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 3-hydroxypiperidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
HQKZHTMCCQXVSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


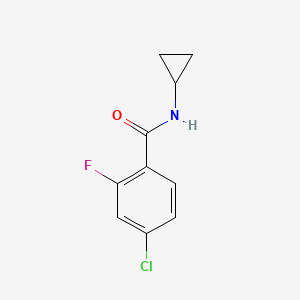
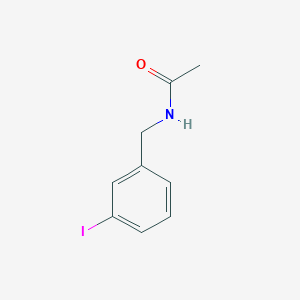
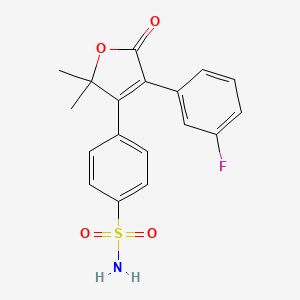
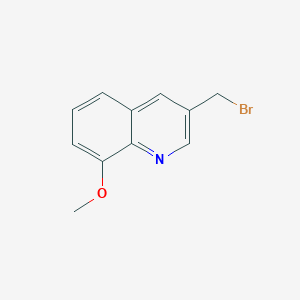
![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)
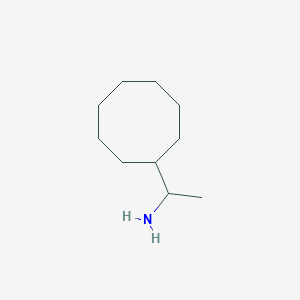
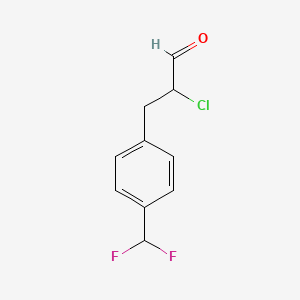
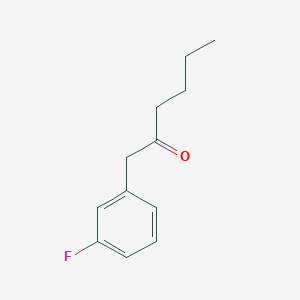
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
